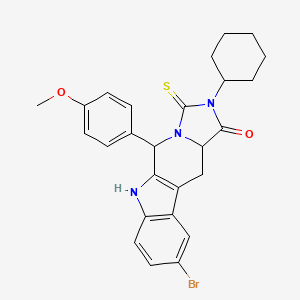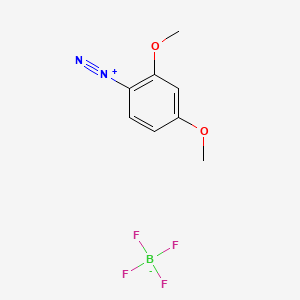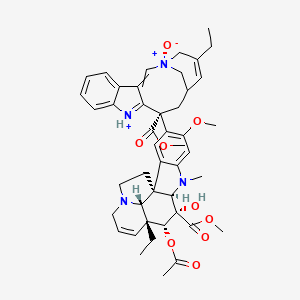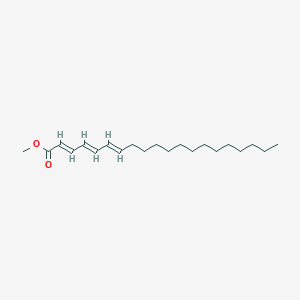
Methyl eicosatrienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl eicosatrienoate is a methyl ester of eicosatrienoic acid, a polyunsaturated fatty acid It is characterized by the presence of three double bonds in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl eicosatrienoate can be synthesized through the esterification of eicosatrienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or chromatography to obtain the pure methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the transesterification of triglycerides containing eicosatrienoic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl eicosatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogen gas and a metal catalyst, such as palladium on carbon.
Substitution: The ester group can be hydrolyzed to form eicosatrienoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and osmium tetroxide.
Reduction: Hydrogen gas and palladium on carbon are typically used.
Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Major Products Formed
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated methyl eicosanoate
Substitution: Eicosatrienoic acid, methanol
Applications De Recherche Scientifique
Methyl eicosatrienoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studies have shown its role in modulating inflammatory responses and its potential as an anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating inflammatory skin disorders and other conditions.
Industry: It is used in the production of biodiesel and as a component in various industrial formulations.
Mécanisme D'action
The mechanism by which methyl eicosatrienoate exerts its effects involves its incorporation into cell membranes, where it can displace other fatty acids and alter membrane fluidity. This displacement can reduce the availability of arachidonic acid, a precursor to pro-inflammatory eicosanoids, thereby reducing inflammation. Additionally, it may interact with specific receptors and signaling pathways involved in inflammatory responses.
Comparaison Avec Des Composés Similaires
Methyl eicosatrienoate can be compared with other similar compounds, such as:
Methyl linolenate: Another polyunsaturated fatty acid methyl ester with three double bonds, but with a different carbon chain length and double bond positions.
Methyl arachidonate: A methyl ester of arachidonic acid, which has four double bonds and is a key precursor to pro-inflammatory eicosanoids.
Methyl oleate: A monounsaturated fatty acid methyl ester with one double bond, commonly found in various oils.
This compound is unique due to its specific double bond positions and its potential anti-inflammatory properties, which distinguish it from other fatty acid methyl esters.
Propriétés
Formule moléculaire |
C21H36O2 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
methyl (2E,4E,6E)-icosa-2,4,6-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h15-20H,3-14H2,1-2H3/b16-15+,18-17+,20-19+ |
Clé InChI |
OTGPOJAJEGAHRA-LVJOJNLGSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCC=CC=CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



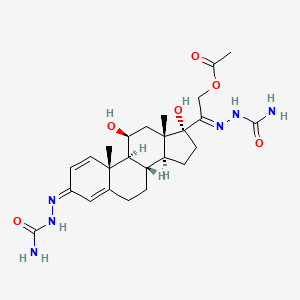
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
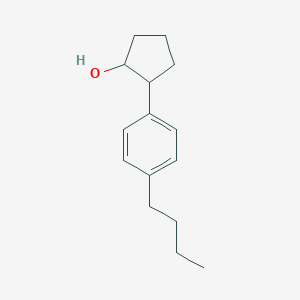
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)


![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

